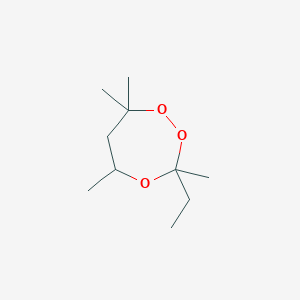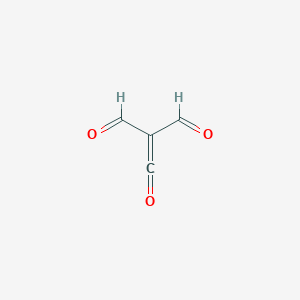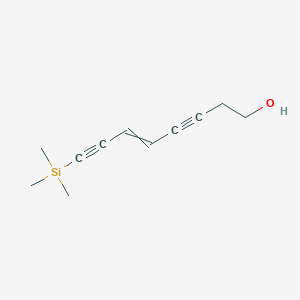
2-(1H-Indazol-1-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both indazole and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The indazole ring system is known for its presence in compounds with anti-inflammatory, anticancer, and antimicrobial properties, while the benzothiazole ring system is found in compounds with antitumor, antiviral, and antifungal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for 2-(1H-Indazol-1-yl)-1,3-benzothiazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and minimization of byproducts, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Indazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: TBHP, Pd(II) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP and a Pd(II) catalyst can yield methyl ketones .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(1H-Indazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
1,3-Benzothiazole: Exhibits antitumor, antiviral, and antifungal activities.
Uniqueness
2-(1H-Indazol-1-yl)-1,3-benzothiazole is unique in that it combines the structural features and biological activities of both indazole and benzothiazole. This dual functionality can potentially enhance its pharmacological profile and make it a valuable compound for drug development and other scientific research applications .
Eigenschaften
CAS-Nummer |
374775-24-3 |
|---|---|
Molekularformel |
C14H9N3S |
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
2-indazol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-3-7-12-10(5-1)9-15-17(12)14-16-11-6-2-4-8-13(11)18-14/h1-9H |
InChI-Schlüssel |
PUBYFYQQNABUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)


![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)


![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)

![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)


